1-(3-chloro-2-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned seems to be a pyrazinone derivative, which is a class of organic compounds containing a pyrazin-2-one moiety.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed study of these reactions, including the reagents, conditions, and yields.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation among others.Scientific Research Applications
Anticonvulsant Activity
Compounds structurally related to "1-(3-chloro-2-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one" have been synthesized and tested for their anticonvulsant activity. For example, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines demonstrated potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of these compounds in developing new anticonvulsant drugs (Kelley et al., 1995).
Antibacterial Activity
The synthesis of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one has shown promising antibacterial activities against various bacterial strains. This suggests the potential of pyrazinone derivatives in contributing to the development of new antibacterial agents (Chopde et al., 2012).
GPR39 Agonists
Research has identified certain kinase inhibitors as novel GPR39 agonists, a receptor implicated in various physiological processes. This discovery expands the potential therapeutic applications of pyrazinone derivatives, including the modulation of metabolic diseases and contributing to the study of G protein-coupled receptors (Sato et al., 2016).
Cytotoxicity Against Cancer Cells
Studies on pyrazole and pyrazolopyrimidine derivatives have indicated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential application of pyrazinone derivatives in cancer research and the development of new chemotherapeutic agents (Hassan et al., 2014).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion on potential applications of the compound and areas where further research could be beneficial.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-13-6-8-15(9-7-13)12-22-18-19(24)23(11-10-21-18)17-5-3-4-16(20)14(17)2/h3-11H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWNPWSQOZECAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one |
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